molecular formula C15H13ClO2 B5802881 1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone

1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone

Cat. No.: B5802881
M. Wt: 260.71 g/mol
InChI Key: NDMUSWDTNDRCAG-UHFFFAOYSA-N
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Description

1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone is an organic compound with the molecular formula C15H13ClO2. This compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone typically involves the reaction of 2-chlorophenol with benzyl chloride in the presence of a base to form 2-chlorophenyl benzyl ether. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

IUPAC Name

1-[4-[(2-chlorophenoxy)methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11(17)13-8-6-12(7-9-13)10-18-15-5-3-2-4-14(15)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMUSWDTNDRCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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